molecular formula C11H12N2 B144862 N-Methyl-1-quinolin-2-ylmethanamine CAS No. 136727-11-2

N-Methyl-1-quinolin-2-ylmethanamine

Cat. No.: B144862
CAS No.: 136727-11-2
M. Wt: 172.23 g/mol
InChI Key: IMBQFFXWWOONSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-quinolin-2-ylmethanamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-(chloromethyl)quinoline hydrochloride with methylamine . The reaction typically occurs under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-quinolin-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the methylamine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

N-Methyl-1-quinolin-2-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-quinolin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-Methyl-1-quinolin-2-ylmethanamine can be compared with other quinoline derivatives, such as:

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-methyl-1-quinolin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-12-8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBQFFXWWOONSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576706
Record name N-Methyl-1-(quinolin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136727-11-2
Record name N-Methyl-1-(quinolin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloromethylquinoline hydrochloride (3.00 g, 14.01 mmol) was suspended in aqueous methylamine (40 mL, 40 wt % in H2O) at 10° C. under a N2 atmosphere. After 20 minutes, the reaction mixture was warmed to room temperature and stirred for 3 hours. The mixture was diluted with water and extracted with methylene chloride. The organic extracts were dried (MgSO4) and concentrated to afford 2.22 g (92%) of pure product as a brown oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

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